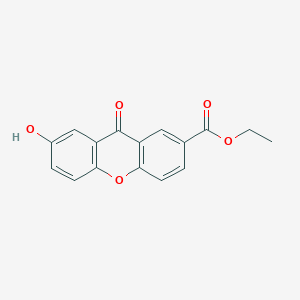
ethyl 7-hydroxy-9-oxo-9H-xanthene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester: is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the xanthene core imparts significant photophysical and chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester typically involves the esterification of 9H-xanthene-2-carboxylic acid. The reaction is carried out under acidic conditions using ethanol as the esterifying agent. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its photophysical properties. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials that require specific photophysical properties.
作用機序
The mechanism of action of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester involves its interaction with various molecular targets. The compound can act as a fluorescent probe by binding to specific biomolecules, leading to changes in its fluorescence properties. In medicinal applications, the compound may exert its effects by modulating specific cellular pathways, such as inhibiting enzymes or interacting with DNA.
類似化合物との比較
- Xanthene-9-carboxylic acid
- Fluorescein
- Rhodamine
Comparison: Compared to other xanthene derivatives, 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
特性
CAS番号 |
54087-06-8 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
ethyl 7-hydroxy-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-2-20-16(19)9-3-5-13-11(7-9)15(18)12-8-10(17)4-6-14(12)21-13/h3-8,17H,2H2,1H3 |
InChIキー |
IQMCRUASPXAXFO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


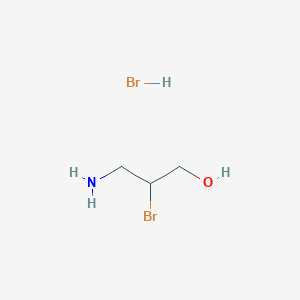
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
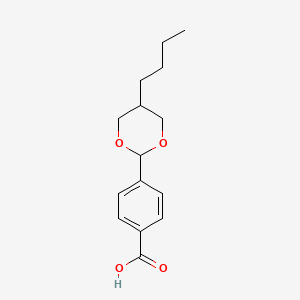
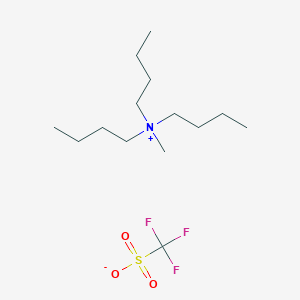

![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
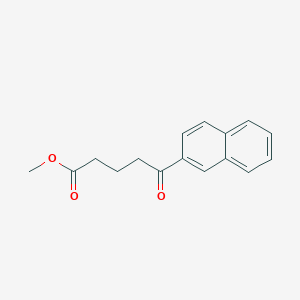
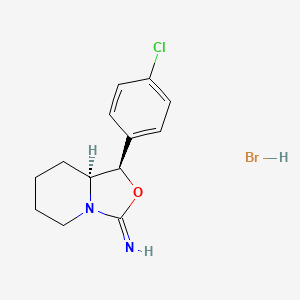
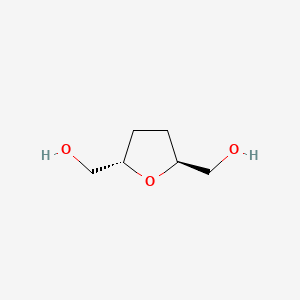
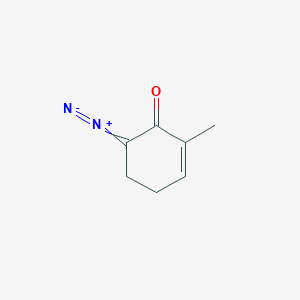
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
